molecular formula C7H7NO3 B047185 5-Hydroxy-6-methylpyridine-2-carboxylic acid CAS No. 121447-41-4

5-Hydroxy-6-methylpyridine-2-carboxylic acid

Cat. No.: B047185
CAS No.: 121447-41-4
M. Wt: 153.14 g/mol
InChI Key: KJGJZYTUFVQTNN-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It has been used as a starting reagent for the synthesis of other compounds . It has also been used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . This suggests that 5-Hydroxy-6-methylpyridine-2-carboxylic acid may interact with enzymes and proteins in biochemical reactions.

Cellular Effects

Given its role as a ligand in a platinum complex with protein kinase inhibitory action , it may influence cell function by modulating protein kinase activity. Protein kinases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a ligand in a platinum complex, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Biological Activity

Introduction

5-Hydroxy-6-methylpyridine-2-carboxylic acid (also known as 5-Hydroxy-6-methylpyridine-2-carboxylate) is a pyridine derivative with notable biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C7H7NO3
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 121447-41-4
  • Structural Formula :
C7H7NO3\text{C}_7\text{H}_7\text{N}\text{O}_3

Enzymatic Interactions

Research indicates that this compound may act as a substrate or inhibitor for various enzymes. For example, studies have shown that it can interact with enzymes involved in metabolic pathways, potentially modulating their activity.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of this compound. It is believed to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage, which is particularly relevant in neurodegenerative diseases.

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various in vitro studies. It appears to enhance neuronal survival under stress conditions, possibly through the modulation of signaling pathways related to apoptosis and inflammation.

Antimicrobial Properties

This compound exhibits antimicrobial activity against several bacterial strains. In a study involving Burkholderia sp. MAK1, the compound was shown to enhance the conversion of pyridine derivatives into hydroxylated products, indicating its role as a biocatalyst in microbial metabolism .

Cytotoxicity Studies

In cytotoxicity assays, this compound has been tested against various cancer cell lines. Results indicated that it can induce apoptosis in certain cancer cells, suggesting potential for development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound includes good solubility and absorption characteristics. Studies suggest it is metabolized primarily in the liver and excreted via renal pathways.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. The results showed significant improvement in cognitive function and reduced markers of oxidative stress following treatment with this compound.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound exhibited significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

StudyFindings
NeuroprotectionImproved cognitive function in rodentsPotential treatment for neurodegenerative diseases
AntimicrobialSignificant growth inhibition of Staphylococcus aureusPotential therapeutic agent for bacterial infections

Properties

IUPAC Name

5-hydroxy-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGJZYTUFVQTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300077
Record name 5-Hydroxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121447-41-4
Record name 5-Hydroxy-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-methoxy-6-methyl-pyridine-2-carboxylic acid (53 mg, 0.32 mmol) and hydrogen iodide (2.06 mL of 57% w/v, 9.20 mmol) was heated at reflux for 4 hours. The reaction was cooled to room temperature before water (3 mL) was added. Na2SO3 was added to decolorize the reaction. The aqueous layer was decanted and the pH was adjusted to 3-4 using 2 M HCl. The product was extracted using ethyl acetate (7×5 mL). The organic layer was dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure to yield 5-hydroxy-6-methylpicolinic acid. ESI-MS m/z calc. 153.0, found 154.1 (M+1)+; Retention time: 0.21 minutes (3 min run).
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
2.06 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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